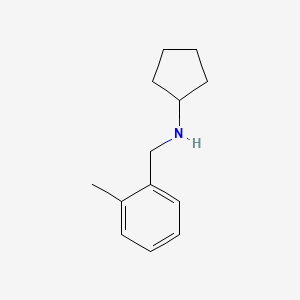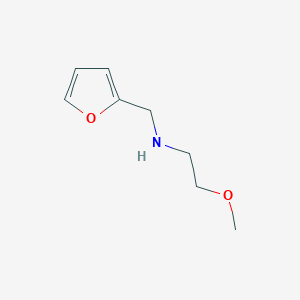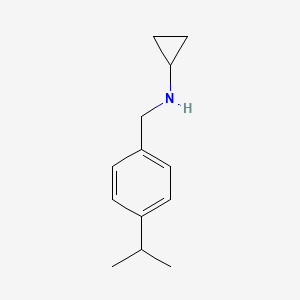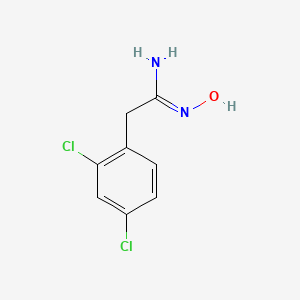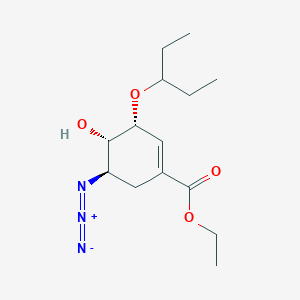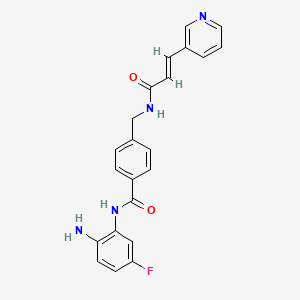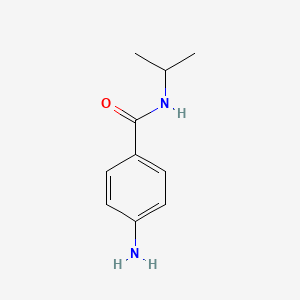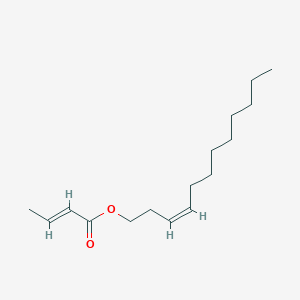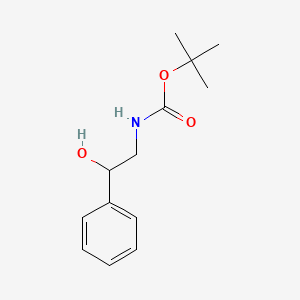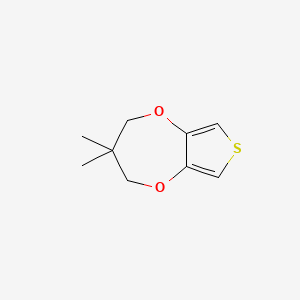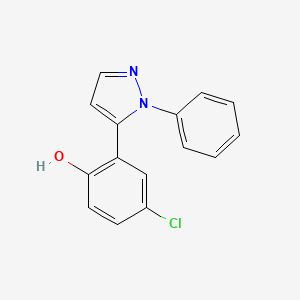
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a chemical compound with the linear formula C15H11ClN2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is represented by the SMILES stringClC1=CC (C2=CC=NN2C3=CC=CC=C3)=C (O)C=C1 . The InChI key for this compound is LORUSDINHPKFMM-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol is a solid . It does not have a flash point, indicating that it is not flammable under normal conditions .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it an invaluable building block for creating diverse heterocycles, such as pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of this compound under mild reaction conditions facilitates the generation of versatile dyes and heterocyclic compounds from a wide array of precursors, showcasing its significance in synthetic chemistry and material science applications (Gomaa & Ali, 2020).
Pharmacological Review
While not directly related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, the pharmacological properties of structurally related compounds, such as Chlorogenic Acid (CGA), highlight the potential of phenolic compounds in medicinal research. CGA demonstrates a wide range of therapeutic roles, including antioxidant, anti-inflammatory, and neuroprotective effects, suggesting that similar phenolic compounds may also possess significant biological and pharmacological effects (Naveed et al., 2018).
Cytochrome P450 Enzyme Inhibition
The compound's potential influence on drug metabolism could be inferred from its structural similarity to known inhibitors of Cytochrome P450 enzymes. Understanding the selectivity and potency of chemical inhibitors like 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol could be crucial in deciphering the involvement of specific CYP isoforms in drug metabolism, thereby aiding in the prediction and management of drug-drug interactions (Khojasteh et al., 2011).
Environmental Impact and Toxicology
Investigating the environmental occurrence, toxicity, and degradation of phenolic compounds, including those structurally related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, is essential. Such studies help in understanding the environmental fate of these compounds and their transformation into potentially more toxic and persistent by-products, contributing to environmental science and toxicology research (Bedoux et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-chloro-2-(2-phenylpyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORUSDINHPKFMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425627 |
Source


|
| Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol | |
CAS RN |
36124-03-5 |
Source


|
| Record name | 4-Chloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

